N-[(3,5-dimethylpyridin-2-yl)methyl]-2-phenyloxolane-2-carboxamide, also known as DMPOC, is a novel compound that belongs to the family of oxolane-carboxamides. Its chemical formula is C21H22N2O2 and it has a molecular weight of 334.42 g/mol. DMPOC was first synthesized by AstraZeneca in 2006 as a potential drug candidate for the treatment of inflammatory bowel disease.
DMPOC is a crystalline solid that is soluble in organic solvents, such as methanol, ethanol, and dimethyl sulfoxide. It has a melting point of 186-190°C and a boiling point of 551.3°C at 760 mmHg. DMPOC is stable under normal conditions and shows no signs of decomposition when exposed to light, air, or moisture.
The synthesis of DMPOC involves the reaction of 2-bromo-N-(3,5-dimethylpyridin-2-yl)methyl)acetamide with 2-phenyloxirane in the presence of a base, such as potassium carbonate. The resulting product is purified by recrystallization or column chromatography. The compound is characterized by various spectroscopic techniques, such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.
Several analytical methods have been developed for the detection and quantification of DMPOC in biological samples and pharmaceutical formulations. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE). In addition, spectrophotometric assays have been developed for the determination of DMPOC in plasma and urine samples.
DMPOC exhibits potent anti-inflammatory and immunomodulatory properties that make it a promising drug candidate for the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. DMPOC has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to promote the differentiation of regulatory T cells.
Several studies have been conducted to evaluate the toxicity and safety of DMPOC in preclinical models. These studies have shown that DMPOC has a good safety profile and does not cause significant adverse effects at therapeutic doses. However, long-term studies are required to assess the potential toxicity and safety of DMPOC in humans.
DMPOC has various applications in scientific experiments, such as in vitro and in vivo pharmacological studies, drug discovery, and drug formulation development. DMPOC can be used as a model compound to study the structure-activity relationships of oxolane-carboxamides and to develop more potent and selective anti-inflammatory agents.
Despite its promising pharmacological properties, DMPOC has not yet entered clinical trials due to various challenges, such as patent issues and lack of funding. However, several research groups are actively investigating the potential of DMPOC and other oxolane-carboxamides as drug candidates for the treatment of inflammatory and autoimmune diseases.
The potential of DMPOC and other oxolane-carboxamides as anti-inflammatory agents has significant implications in various fields of research and industry, such as pharmaceuticals, biotechnology, and academia. DMPOC can be used as a lead compound for the development of new and more effective drugs for the treatment of inflammatory and autoimmune diseases.
One of the major limitations of DMPOC is its poor aqueous solubility, which limits its bioavailability and therapeutic efficacy. Future directions for the research and development of DMPOC include the design and synthesis of more soluble analogs and the development of advanced drug delivery systems. In addition, further studies are needed to elucidate the mechanism of action of DMPOC and to explore its potential applications in other therapeutic areas, such as cancer and neurodegenerative diseases.
- Investigation of the potential of DMPOC and other oxolane-carboxamides as anticancer agents - Development of more selective and potent oxolane-carboxamides for the treatment of various inflammatory and autoimmune diseases - Assessment of the pharmacokinetics and pharmacodynamics of DMPOC in humans - Evaluation of the efficacy of DMPOC in animal models of various diseases, such as multiple sclerosis and Alzheimer’s disease - Investigation of the potential of DMPOC in combination therapy with other drugs for the treatment of inflammatory and autoimmune diseases - Development of advanced drug delivery systems for DMPOC to enhance its bioavailability and efficacy - Investigation of the potential of DMPOC and other oxolane-carboxamides in modulating the gut microbiota and its implications in various diseases - Assessment of the long-term safety of DMPOC in humans - Investigation of the potential of DMPOC and other oxolane-carboxamides in veterinary medicine - Exploration of the structural diversity and chemical space of oxolane-carboxamides for the development of novel therapeutic agents.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.